2-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Description
The compound 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid (CAS 83560-88-7) features a benzoic acid backbone substituted at the para-position with a 3-methylmaleimide (pyrrole-dione) moiety . Its molecular formula is C₁₂H₉NO₄, with a molar mass of 231.2 g/mol.
Properties
IUPAC Name |
2-(3-methyl-2,5-dioxopyrrol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-7-6-10(14)13(11(7)15)9-5-3-2-4-8(9)12(16)17/h2-6H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRSEKUPERCZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid typically involves the reaction of maleic anhydride with an appropriate aromatic amine, followed by cyclization and oxidation steps. One common method involves the following steps:
Reaction of Maleic Anhydride with Aromatic Amine: Maleic anhydride reacts with an aromatic amine under reflux conditions in an organic solvent such as toluene or xylene to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the maleimide ring.
Oxidation: The final step involves the oxidation of the cyclized product using an oxidizing agent such as potassium permanganate (KMnO4) to yield 2-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the maleimide group to succinimide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Succinimide derivatives.
Substitution: Nitro and halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis and polymer chemistry. Its unique structure allows for the development of new materials and compounds through various chemical reactions.
Table 1: Synthetic Routes
| Step | Description |
|---|---|
| 1 | Reaction of maleic anhydride with an aromatic amine under reflux to form an intermediate. |
| 2 | Cyclization using phosphorus oxychloride to form the maleimide ring. |
| 3 | Oxidation of the cyclized product with potassium permanganate to yield the final compound. |
Biology
In biological research, this compound is studied for its interactions with biological macromolecules and its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in critical metabolic pathways.
Mechanism of Action:
- Enzyme Inhibition: It can inhibit cyclooxygenase (COX) and various kinases, influencing prostaglandin biosynthesis.
- DNA Intercalation: The compound can intercalate into DNA, disrupting replication processes.
- Reactive Oxygen Species Generation: It induces oxidative stress in cells, leading to apoptosis in cancer cells.
Medicine
The pharmacological properties of this compound are under extensive investigation:
Anticancer Activity:
Research indicates that derivatives of this compound exhibit anticancer properties by inducing apoptosis in various cancer cell lines.
Anti-inflammatory Properties:
Studies have demonstrated its effectiveness in reducing inflammation through COX inhibition.
Antimicrobial Activity:
The compound has shown efficacy against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Biological Activity Data
| Activity Type | Target Organism/Cell Line | Effectiveness |
|---|---|---|
| Anticancer | Various cancer cell lines | Significant reduction in viability |
| Anti-inflammatory | In vitro models | Reduction in inflammatory markers |
| Antimicrobial | Methicillin-resistant S. aureus | TBD (To Be Determined) |
Industry Applications
In industrial settings, 2-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is utilized in the production of advanced materials such as high-performance polymers and coatings due to its stability and reactivity.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of pyrrole derivatives revealed that compounds similar to this one exhibited potent activity against resistant bacterial strains. The minimal inhibitory concentration (MIC) values were recorded to assess their effectiveness.
Mechanism of Action
The mechanism of action of 2-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and kinase, affecting the biosynthesis of prostaglandins and intracellular signaling pathways.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Key Structural Variations:
Key Observations :
- Positional Isomerism : Substitution at the 2- vs. 4-position of benzoic acid (e.g., vs. ) affects molecular planarity and hydrogen-bonding networks. For example, the 4-substituted analogue in exhibits a 45.8° dihedral angle between the benzene and pyrrole rings, influencing crystal packing.
- Nitro or chlorine groups (e.g., ) introduce electron-withdrawing effects, altering acidity and reactivity.
Physicochemical Properties
- Lipophilicity : The 3-methyl group in the target compound likely increases logP compared to unmethylated derivatives, enhancing membrane permeability—a critical factor in drug delivery applications .
- Acidity : The carboxylic acid group (pKa ~2.5–3.0) and maleimide ring (electron-deficient) may influence solubility. For example, nitro-substituted analogues () exhibit lower aqueous solubility due to increased hydrophobicity.
- Methyl substitution could disrupt these interactions, reducing crystallinity.
Spectroscopic and Crystallographic Data
- X-ray Diffraction: The unmethylated 4-substituted analogue () crystallizes in a monoclinic system with O-H···O hydrogen bonds forming R₃³(19) motifs. Methyl substitution may disrupt this network, altering packing efficiency.
- NMR and MS : While data for the target compound are absent, analogues like those in and show characteristic pyrrole-dione peaks at δ 6.8–7.2 ppm (¹H NMR) and molecular ion peaks (MS) matching calculated masses.
Biological Activity
2-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is a compound with significant biological interest due to its potential pharmacological properties. This article reviews its biological activity, including antibacterial, anti-inflammatory, and other therapeutic effects, supported by data tables and relevant case studies.
- IUPAC Name : 2-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- Molecular Formula : C₉H₇NO₄
- Molecular Weight : 179.16 g/mol
- CAS Number : 553636-63-8
- Melting Point : 127–128 °C .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including those containing the benzoic acid moiety. Specifically, compounds similar to 2-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have demonstrated efficacy against various bacterial strains.
Table 1: Antibacterial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.12 |
| Compound B | Escherichia coli | 12.5 |
| 2-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid | Methicillin-resistant S. aureus (MRSA) | TBD |
The minimal inhibitory concentration (MIC) values indicate that these compounds can be effective against resistant strains of bacteria, suggesting their potential as new antibiotic agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, which is crucial for managing inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study conducted on RAW264.7 macrophage cells indicated that treatment with 2-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid reduced the levels of TNF-alpha and IL-6 by approximately 50% at a concentration of 10 µM. This suggests a promising role in treating conditions characterized by excessive inflammation .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis.
- Modulation of Immune Response : By affecting cytokine release from immune cells, it may help in reducing inflammation and modulating the immune response.
- Interaction with DNA/RNA Synthesis : Some derivatives have been noted to interfere with nucleic acid synthesis in bacteria.
Q & A
Q. What are the standard synthetic routes for preparing 2-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid?
The compound can be synthesized via cyclization reactions involving activated benzoic acid derivatives. For example, oxalyl chloride is often used to activate carboxylic acid groups (e.g., 2-(2,5-dioxo-pyrrol-1-yl)acetic acid) in dry dichloromethane (DCM), followed by coupling with appropriate intermediates under controlled conditions . Similar protocols for pyrrolone derivatives emphasize the importance of anhydrous solvents and stoichiometric control to avoid side reactions .
Q. How is the purity and structural integrity of this compound validated in academic research?
Characterization typically involves melting point determination, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and high-resolution mass spectrometry (HRMS). For instance, NMR can confirm the presence of the methyl group on the pyrrolidine ring and the aromatic protons on the benzoic acid moiety, while HRMS verifies the molecular ion peak .
Q. What solvents and conditions are optimal for recrystallizing this compound?
Chloroform and DCM are commonly used for recrystallization due to their moderate polarity, which aids in achieving high-purity crystalline products. Temperature-controlled cooling (e.g., gradual reduction from room temperature to 4°C) is recommended to minimize amorphous byproducts .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches?
Batch-to-batch variations may arise from residual solvents or tautomeric equilibria in the pyrrolidine ring. To resolve this, employ deuterated solvents with controlled pH (e.g., CDCl₃ with trace acid) to stabilize specific tautomers. Additionally, heteronuclear correlation spectroscopy (HSQC/HMBC) can clarify ambiguous assignments .
Q. What experimental design considerations are critical for studying the compound’s stability in aqueous matrices?
Organic degradation in aqueous environments is a key challenge. Protocols should include continuous cooling (4°C) to slow hydrolysis of the diketopiperazine-like core and inert atmosphere (N₂/Ar) to prevent oxidation. Real-time monitoring via UV-Vis or HPLC can track degradation kinetics .
Q. How can reaction yields be improved for derivatives of this compound in multi-step syntheses?
Optimize coupling steps using activating agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) with N,N-diisopropylethylamine (DIPEA) in DMF. For cyclization reactions, microwave-assisted heating reduces reaction times and improves regioselectivity .
Q. What strategies mitigate side reactions during functionalization of the benzoic acid moiety?
Protecting the pyrrolidine-dione ring with tert-butyloxycarbonyl (Boc) groups prior to benzoic acid derivatization prevents unwanted ring-opening. Post-functionalization deprotection under mild acidic conditions (e.g., TFA/DCM) preserves structural integrity .
Methodological Challenges & Contradictions
Q. How should researchers reconcile conflicting melting point data reported in literature?
Variations in melting points (e.g., 139.5–140°C vs. 244.9°C in similar compounds) often stem from polymorphic forms or solvate formation. Differential scanning calorimetry (DSC) and X-ray crystallography (XRPD) are essential to identify polymorphs and validate reported values .
Q. What are the limitations of using hyperspectral imaging (HSI) for analyzing this compound in complex mixtures?
HSI datasets may lack environmental relevance if sample diversity is limited (e.g., 8 initial samples vs. real-world sewage). Augmenting data with spiked degradation products and validating via LC-MS/MS improves robustness .
Q. Why do catalytic methods fail for large-scale synthesis of this compound, and how can this be addressed?
Transition metal catalysts (e.g., Pd) may deactivate due to coordination with the electron-deficient pyrrolidine-dione ring. Switching to organocatalytic systems (e.g., thiourea catalysts) or flow chemistry setups enhances scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
